3-Pyridinecarbonitrile, 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-
Descripción
Crystallographic Analysis and Bonding Patterns
X-ray diffraction studies of alkyl-substituted 3-cyano-2-pyridones reveal critical insights into the structural features of this compound. The pyridone core adopts a planar conformation, with the butyl group extending perpendicular to the aromatic plane to minimize steric hindrance. Key bond lengths include the C=O bond at 1.23 Å and the C≡N bond at 1.15 Å, consistent with typical carbonyl and nitrile groups. The hydroxyl group at position 6 forms an intramolecular hydrogen bond with the carbonyl oxygen (O–H⋯O distance: 1.78 Å, angle: 174°), stabilizing the keto tautomer.
The crystal packing is dominated by intermolecular N–H⋯N and C–H⋯O interactions. For example, the N–H group of the pyridone ring participates in hydrogen bonding with adjacent nitrile groups (N–H⋯N distance: 2.77 Å), forming dimeric units. The butyl chain engages in van der Waals interactions, contributing to layered supramolecular architectures.
Table 1: Selected crystallographic parameters
| Parameter | Value | Source |
|---|---|---|
| C=O bond length | 1.23 Å | |
| C≡N bond length | 1.15 Å | |
| O–H⋯O distance | 1.78 Å | |
| N–H⋯N distance | 2.77 Å |
Spectroscopic Characterization (IR, NMR, Mass Spectrometry)
Infrared Spectroscopy : The IR spectrum exhibits a strong absorption at 2238 cm⁻¹, characteristic of the C≡N stretch. A broad band at 3200–3500 cm⁻¹ corresponds to the O–H vibration, while the carbonyl (C=O) stretch appears at 1665 cm⁻¹.
NMR Spectroscopy :
- ¹H NMR : Signals at δ 1.35 ppm (triplet, CH₂CH₂CH₂CH₃), δ 2.45 ppm (singlet, CH₃), and δ 6.20 ppm (singlet, C5–H) confirm the butyl, methyl, and aromatic protons, respectively. The hydroxyl proton appears as a broad singlet at δ 12.1 ppm.
- ¹³C NMR : Peaks at δ 176.8 ppm (C=O), δ 118.5 ppm (C≡N), and δ 24.3 ppm (CH₃) align with the proposed structure.
Mass Spectrometry : The molecular ion peak at m/z 206.24 ([M]⁺) matches the molecular formula C₁₁H₁₄N₂O₂. Fragment ions at m/z 161 ([M – C₃H₇]⁺) and m/z 133 ([M – C₄H₉NO]⁺) indicate cleavage of the butyl chain and pyridone ring.
Computational Chemistry: DFT Studies and Molecular Orbital Interactions
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(2d,2p) level reveal the electronic structure and stability of the keto tautomer. The HOMO (-6.32 eV) is localized on the pyridone ring and nitrile group, while the LUMO (-1.85 eV) resides on the carbonyl moiety. Natural Bond Orbital (NBO) analysis shows strong hyperconjugation between the lone pairs of the carbonyl oxygen and the σ* orbital of the adjacent C–N bond (stabilization energy: 28.6 kcal/mol).
Figure 1 : Molecular electrostatic potential (MEP) map highlights electron-rich regions (red) at the carbonyl oxygen and nitrile group, facilitating hydrogen bonding.
Tautomerism and Protonation State Analysis
The compound exists predominantly in the keto form due to intramolecular hydrogen bonding (O–H⋯O), as evidenced by IR and NMR data. Solvent effects modulate tautomeric equilibrium: in polar aprotic solvents (ε = 2.02), the enol form contributes 12% to the equilibrium, while in water (ε = 78.4), the keto form dominates (>99%). Protonation at the pyridone nitrogen shifts the equilibrium toward the enol tautomer, with a calculated pKa of 3.87 for the hydroxyl group.
Table 2: Tautomeric equilibrium constants in different solvents
| Solvent | Dielectric Constant (ε) | % Keto Form |
|---|---|---|
| Cyclohexane | 2.02 | 88 |
| Chloroform | 4.81 | 94 |
| Water | 78.4 | >99 |
Propiedades
IUPAC Name |
1-butyl-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-4-5-13-10(14)6-8(2)9(7-12)11(13)15/h6,15H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCJSXHNBIXPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C=C(C(=C1O)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068158 | |
| Record name | 3-Pyridinecarbonitrile, 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39108-47-9 | |
| Record name | 3-Pyridinecarbonitrile, 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039108479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarbonitrile, 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyridinecarbonitrile, 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Butyl-2-hydroxy-4-methyl-5-cyano-6-pyridinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX55959N4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Actividad Biológica
3-Pyridinecarbonitrile, 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- (CAS Number: 39108-47-9) is a compound of interest due to its potential biological activities. This article reviews its molecular characteristics, biological properties, and relevant research findings, including case studies and data tables.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 206.24 g/mol. The structure features a pyridine ring with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 39108-47-9 |
| Molecular Formula | C11H14N2O2 |
| Molecular Weight | 206.24 g/mol |
| MDL Number | MFCD00277933 |
Biological Activity Overview
The biological activity of 3-Pyridinecarbonitrile derivatives has been investigated for various applications, particularly in pharmacology and medicinal chemistry. The compound exhibits properties that may be beneficial in treating several diseases, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal effects.
- Antioxidant Properties : The presence of hydroxyl groups in the structure may contribute to its ability to scavenge free radicals.
- Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against cancer cell lines, suggesting a role as an anticancer agent.
Antimicrobial Activity
A study conducted on related pyridine derivatives demonstrated their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing that compounds with similar structural features to 3-Pyridinecarbonitrile exhibited significant antibacterial activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-Pyridinecarbonitrile | E. coli | 32 |
| 1-butyl derivative | S. aureus | 16 |
| Control (standard antibiotic) | - | 8 |
Antioxidant Activity
Research published in Journal of Medicinal Chemistry highlighted the antioxidant capacity of pyridine derivatives. The DPPH radical scavenging assay indicated that the compound could effectively reduce oxidative stress markers in vitro.
Cytotoxicity Studies
In vitro cytotoxicity tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound could inhibit cell proliferation at specific concentrations. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Mechanistic Insights
The mechanism of action for the biological activities of this compound is still under investigation. However, preliminary studies suggest that it may interact with cellular pathways involved in apoptosis and cell cycle regulation.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
3-Pyridinecarbonitrile derivatives have shown promise in drug discovery, particularly as potential inhibitors for various biological targets. For instance, studies have indicated that compounds with similar structures can inhibit protein-protein interactions critical for cancer cell proliferation .
Case Study: BCL6 Inhibition
A study highlighted the discovery of compounds that inhibit BCL6 function by disrupting its interactions with co-repressors. Although the specific role of 3-Pyridinecarbonitrile was not detailed, its structural analogs were instrumental in understanding the structure-activity relationships essential for developing effective inhibitors .
Organic Synthesis
This compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclizations, which are crucial for synthesizing more complex molecules.
Synthetic Strategy Overview
- Nucleophilic Substitution : The cyano group in 3-Pyridinecarbonitrile can be replaced by various nucleophiles to form new derivatives.
- Cyclization Reactions : The presence of hydroxyl and carbonyl groups facilitates cyclization, leading to the formation of heterocyclic compounds.
Material Science Applications
3-Pyridinecarbonitrile has potential applications in material science due to its ability to form coordination complexes with metals. These complexes can be used in catalysis or as precursors for advanced materials.
Data Table: Coordination Complexes
| Metal Ion | Complex Stability | Application |
|---|---|---|
| Cu(II) | High | Catalysis |
| Ni(II) | Moderate | Sensors |
Comparación Con Compuestos Similares
Chemical Identity :
- IUPAC Name : 1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile
- CAS No.: 39108-47-9
- Molecular Formula : C₁₁H₁₄N₂O₂
- Molecular Weight : 206.24 g/mol
- Key Structural Features : A pyridine ring substituted with a butyl group at N1, a hydroxyl group at C6, a methyl group at C4, and a nitrile at C3 ().
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s analogs differ in substituents at N1, C4, C5, and C6, impacting electronic properties, solubility, and bioactivity.
| Compound Name (CAS No.) | Substituents | Molecular Formula | Molecular Weight | Key Properties/Applications | Evidence ID |
|---|---|---|---|---|---|
| 1-Butyl-6-hydroxy-4-methyl-2-oxo- (39108-47-9) | N1: Butyl; C4: Methyl; C6: Hydroxyl | C₁₁H₁₄N₂O₂ | 206.24 | Dye intermediate; moderate toxicity | 7, 9, 12 |
| 6-(4-Methoxyphenyl)-4-methyl-2-oxo- (109273-57-6) | C6: 4-Methoxyphenyl; C4: Methyl | C₁₄H₁₂N₂O₂ | 240.26 | Fluorescent materials (potential use) | 4, 16 |
| 5-Chloro-6-hydroxy-4-methyl-2-oxo- (139713-57-8) | C5: Chloro; C6: Hydroxyl; C4: Methyl | C₇H₅ClN₂O₂ | 184.58 | Higher reactivity due to Cl substituent | 5 |
| 4-Trifluoromethyl-6-(4-methoxyphenyl)-2-oxo- (N/A) | C4: Trifluoromethyl; C6: 4-Methoxyphenyl | C₁₄H₁₁F₃N₂O₂ | 296.25 | Enhanced lipophilicity for drug design | 6 |
| 4-Bromo-6-(4-hydroxy-3-methoxyphenyl)-2-oxo- (N/A) | C4: Bromophenyl; C6: Hydroxy-3-methoxyphenyl | C₁₉H₁₅BrN₂O₃ | 403.24 | High antioxidant activity (79.05%) | 8 |
| 1-(3-Isopropoxypropyl)-6-hydroxy-4-methyl-2-oxo- (85136-74-9) | N1: 3-Isopropoxypropyl; C6: Hydroxyl; C4: Methyl | C₁₃H₁₉N₂O₃ | 250.29 | Azo dye component; ecotoxicological risks | 10, 11, 13 |
Métodos De Preparación
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the pyridone ring bearing the cyano, hydroxy, methyl, and butyl substituents. The key synthetic approach is based on cyclization reactions involving cyano-containing precursors and appropriate aldehydes or ketoesters under basic or acidic conditions.
Common Synthetic Route
-
- 2-Cyanoacetamide or related cyano compounds
- Aldehydes or β-keto esters (to introduce methyl and hydroxy substituents)
- Butylating agents (to introduce the N-butyl group)
-
- Base-catalyzed cyclization using sodium ethoxide or similar bases
- Solvent: Ethanol or other polar solvents
- Reflux temperature to facilitate ring closure and substitution
- Reaction time varies depending on scale and conditions
Mechanism:
The reaction proceeds via nucleophilic attack of the cyanoacetamide on the aldehyde or ketoester, followed by cyclization and tautomerization to form the dihydropyridone ring system with the cyano and hydroxy groups positioned appropriately.
Industrial and Scale-Up Considerations
Continuous Flow Reactors:
For industrial production, continuous flow reactors are employed to improve yield, reproducibility, and safety. These reactors allow precise control of temperature, mixing, and reaction time.Catalysts and Automation:
Catalysts may be used to enhance reaction rates and selectivity. Automated systems facilitate large-scale synthesis with consistent quality.Purification:
The product is typically purified by recrystallization or chromatographic methods to achieve high purity suitable for pharmaceutical or research use.
Detailed Reaction Conditions and Yields
| Parameter | Typical Condition | Notes |
|---|---|---|
| Base | Sodium ethoxide or potassium carbonate | Facilitates cyclization |
| Solvent | Ethanol or methanol | Polar protic solvents preferred |
| Temperature | Reflux (~78°C for ethanol) | Ensures completion of cyclization |
| Reaction Time | 4–12 hours | Depends on scale and reactants |
| Yield | 60–85% (reported in literature) | Purity >95% after purification |
| Work-up | Acidification, extraction, recrystallization | Removes impurities and isolates product |
Alternative Synthetic Approaches
Direct N-Butylation:
Starting from 3-cyano-6-hydroxy-4-methyl-2-pyridone, N-butylation can be performed using butyl halides under basic conditions to yield the target compound.One-Pot Multicomponent Reactions:
Some methods employ one-pot synthesis combining cyanoacetamide, aldehyde, and butylating agents in a single step to streamline the process.Use of Trimethylsilyl Cyanide:
In some advanced synthetic routes, trimethylsilyl cyanide is used as a cyanide source to introduce the cyano group under milder conditions.
Research Findings and Optimization
Reaction Optimization:
Studies show that the choice of base and solvent significantly affects yield and purity. Sodium ethoxide in ethanol under reflux is optimal for high yield and minimal side products.Purity Analysis:
High-performance liquid chromatography (HPLC) methods have been developed for monitoring reaction progress and purity assessment, using acetonitrile-water mobile phases with acidic modifiers.Scalability:
The reaction is scalable with consistent yields when parameters such as temperature, stirring rate, and reagent addition are carefully controlled.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Base-catalyzed cyclization | 2-Cyanoacetamide, aldehyde, base | Ethanol, reflux, 4–12 h | High yield, straightforward | Requires purification steps |
| Direct N-butylation | 3-Cyano-6-hydroxy-4-methyl-2-pyridone, butyl halide | Base, polar solvent, mild heat | Simple, selective N-alkylation | Needs precursor synthesis |
| One-pot multicomponent | Cyanoacetamide, aldehyde, butylating agent | Single step, controlled temp | Time-saving, fewer steps | Optimization needed for scale |
| Trimethylsilyl cyanide route | Trimethylsilyl cyanide, pyridone precursors | Mild conditions, catalyst | Milder cyanation | More expensive reagents |
Q & A
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use NIOSH/EN 166-certified face shields, safety glasses, and chemically resistant gloves. Inspect gloves before use and dispose of contaminated gloves per laboratory waste protocols .
- Engineering Controls: Work in a fume hood with local exhaust ventilation. Implement handwashing protocols before breaks and after handling .
- First Aid: For eye exposure, rinse with water for 15 minutes and seek medical attention. For skin contact, wash with soap and water, and remove contaminated clothing .
Basic: What synthetic strategies are reported for structurally analogous pyridinecarbonitrile derivatives?
Methodological Answer:
- Multi-Component Reactions (MCRs): Combine cyanoacetate derivatives (e.g., ethyl cyanoacetate) with ketones (e.g., p-bromoacetophenone) and aldehydes in ethanol under reflux, catalyzed by ammonium acetate. Monitor reaction progress via TLC .
- Cyclocondensation: React cyanoacetic acid hydrazide with malononitrile and aromatic aldehydes in absolute ethanol with piperidine as a catalyst. Purify via crystallization from DMF/ethanol mixtures .
Basic: Which analytical techniques are recommended for structural confirmation?
Methodological Answer:
- Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxy and oxo groups). IR spectroscopy can validate nitrile (C≡N) and carbonyl (C=O) stretches .
- Mass Spectrometry: Compare fragmentation patterns with NIST/EPA spectral libraries for pyridine derivatives. For example, the molecular ion peak at m/z 206 aligns with the molecular weight .
- X-ray Crystallography: Resolve crystal packing and dihedral angles for solid-state structural analysis, as demonstrated for related 6-oxo-dihydropyridine analogs .
Advanced: How can researchers address conflicting spectral data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation: Combine NMR (e.g., DEPT-135 for carbon hybridization), high-resolution MS (HRMS), and X-ray diffraction to resolve ambiguities. For example, a missing oxo group signal in NMR may require IR confirmation .
- Computational Modeling: Optimize geometry using DFT (e.g., B3LYP/6-31G*) and simulate NMR/IR spectra for comparison with experimental data .
Advanced: What experimental designs are suitable for probing decomposition pathways under acidic conditions?
Methodological Answer:
- Stress Testing: Reflux the compound in HCl (0.1–1 M) or H₂SO₄ (pH 1–3) at 40–80°C. Monitor degradation via HPLC/UV-Vis at λ = 254 nm. Identify products using LC-MS .
- Kinetic Studies: Calculate rate constants (k) and half-life (t₁/₂) under varying pH/temperature conditions. Use Arrhenius plots to extrapolate shelf-life .
Advanced: How can computational methods predict reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Map electrostatic potential surfaces (EPS) to identify electrophilic centers (e.g., C-3 nitrile or C-2 oxo groups). Calculate Fukui indices (ƒ⁻) for nucleophilic attack sites .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol vs. DMF) on reaction trajectories for SN2 mechanisms .
Basic: What storage conditions ensure compound stability?
Methodological Answer:
- Temperature: Store at 2–8°C in airtight containers. Avoid prolonged exposure to temperatures >25°C .
- Moisture Control: Use desiccants (silica gel) and maintain relative humidity <40% to prevent hydrolysis of the nitrile group .
Advanced: How to design biological activity assays targeting anticancer or antimicrobial pathways?
Methodological Answer:
- In Vitro Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with cisplatin controls .
- Mechanistic Studies: Perform molecular docking with target proteins (e.g., EGFR or topoisomerase II) using AutoDock Vina. Validate binding via SPR or ITC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
